N-(4-(Trifluoromethyl)phenyl)formamide, also known as 4-(Trifluoromethyl)formanilide, is an organic compound with the molecular formula C₈H₆F₃NO and a molecular weight of approximately 189.1345 g/mol. It features a trifluoromethyl group attached to a phenyl ring, making it a notable member of the formamide family. This compound is characterized by its unique chemical structure, which includes a formamide functional group (-C(=O)NH₂) linked to a phenyl ring that has a trifluoromethyl substituent at the para position. The compound's CAS registry number is 74702-40-2, and it has been studied for various applications in organic synthesis and medicinal chemistry .
The presence of the trifluoromethyl group and the formamide moiety suggests potential for N-(4-(Trifluoromethyl)phenyl) formamide to be investigated as a lead compound in drug discovery. The trifluoromethyl group can enhance the drug-like properties of a molecule, such as improving its metabolic stability and membrane permeability . Formamide groups are often found in bioactive molecules and can participate in hydrogen bonding interactions with biological targets . Further research would be needed to determine if N-(4-(Trifluoromethyl)phenyl) formamide exhibits any specific biological activity.
The aromatic ring and the formamide group in N-(4-(Trifluoromethyl)phenyl) formamide suggest potential applications in material science. Aromatic compounds are often used as building blocks in polymers and other functional materials . Formamide groups can participate in hydrogen bonding interactions, which can influence the self-assembly and properties of materials . More research is required to determine if N-(4-(Trifluoromethyl)phenyl) formamide has any specific applications in material development.
Preliminary studies indicate that N-(4-(Trifluoromethyl)phenyl)formamide exhibits biological activity, particularly in terms of toxicity. It is classified as harmful if swallowed and can cause skin irritation. The specific biological targets and mechanisms of action remain to be fully elucidated, but its structural characteristics suggest potential interactions with biological macromolecules .
Several synthesis methods have been reported for N-(4-(Trifluoromethyl)phenyl)formamide:
N-(4-(Trifluoromethyl)phenyl)formamide finds utility in various fields:
N-(4-(Trifluoromethyl)phenyl)formamide shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[4-(Trifluoromethyl)phenyl]acetamide | C₉H₈F₃NO | Acetamide functional group; used as an analgesic |
| N-[3-(Trifluoromethyl)phenyl]formamide | C₈H₇F₃NO | Different substitution pattern; potential use in agrochemicals |
| N-[4-Aminophenyl]-N-[3-(trifluoromethyl)phenyl]formamide | C₁₄H₁₁F₃N₂O | Contains an additional amino group; explored for biological activity |
The uniqueness of N-(4-(Trifluoromethyl)phenyl)formamide lies in its specific trifluoromethyl substitution pattern on the phenyl ring, which significantly influences its chemical reactivity and biological properties compared to similar compounds .
The zinc-catalyzed N-formylation of 4-(trifluoromethyl)aniline represents a state-of-the-art methodology for synthesizing N-(4-(trifluoromethyl)phenyl) formamide. A heteroditopic N-heterocyclic carbene (NHC) ligand-supported zinc complex, generated in situ from zinc acetate and a brominated NHC precursor, enables efficient activation of CO₂ under ambient conditions. The catalytic system operates at 1 bar CO₂ pressure and room temperature, achieving an 89% yield of the target formamide after 12 hours. Key parameters include:
A gram-scale synthesis demonstrated the practicality of this method, utilizing 10.7 mmol of 4-(trifluoromethyl)aniline and 2 mol% catalyst to produce the formamide in 89% isolated yield. The reaction proceeds via a zinc-formate intermediate, where CO₂ is reductively activated by hydrosilane before coupling with the aromatic amine.
The formation of N-(4-(trifluoromethyl)phenyl) formamide via CO₂ and hydrosilane reduction involves formoxysilane intermediates, which are critical to the reaction’s progression. Two primary pathways have been identified:
Experimental evidence from in situ monitoring reveals that pathway selection depends on reaction conditions. For instance, non-nucleophilic amines predominantly follow the direct pathway, while nucleophilic amines shift equilibria toward the amine-assisted route [5]. Exchange NMR (EXSY) studies confirm substituent exchange around the silicon center, underscoring the dynamic nature of hydrosilane activation [5].
Silylcarbamates serve as pivotal intermediates in reactions involving nucleophilic amines. These species form via the reaction of CO₂ with amines, yielding carbamate salts that bind to hydrosilanes. For example:
$$
\text{RNH}2 + \text{CO}2 \rightarrow \text{RNHCOO}^- \text{...}^+ \text{H} \xrightarrow{\text{HSiR}3} \text{RNHC(O)OSiR}3
$$
Under excess hydrosilane, silylcarbamates are directly reduced to N-formylated products. However, in stoichiometric conditions, they decompose into formoxysilanes, which then react with amines to form the final product [5]. This dual role highlights the kinetic competition between silylcarbamate stability and formoxysilane reactivity.
| Amine Type | Silylcarbamate Stability | Dominant Pathway |
|---|---|---|
| Strongly nucleophilic | High | Silylcarbamate reduction |
| Weakly nucleophilic | Low | Formoxysilane intermediacy |
Data adapted from kinetic studies show that electron-deficient amines (e.g., 4-(trifluoromethyl)aniline) exhibit slower silylcarbamate decomposition, favoring pathway 2 [5].
Amine basicity profoundly influences mechanistic pathways. Key findings include:
Kinetic profiling via in situ FTIR and EXSY NMR has elucidated transient species dynamics:
The table below summarizes key kinetic parameters:
| Intermediate | Detection Method | Lifetime (min) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Formoxysilane | FTIR | 2–15 | 45–60 |
| Silylcarbamate | NMR | 5–20 | 30–40 |
These insights guide optimization of reaction conditions for N-(4-(trifluoromethyl)phenyl) formamide synthesis, ensuring high selectivity and yield.
N-heterocyclic carbene-zinc complexes represent a highly sophisticated class of catalysts for N-formylation reactions, particularly demonstrating exceptional efficacy in the synthesis of N-(4-(Trifluoromethyl)phenyl) formamide. These catalytic systems exploit the unique electronic properties of N-heterocyclic carbenes combined with the Lewis acidic nature of zinc centers to achieve unprecedented selectivity and efficiency [1] [2].
The heteroditopic N-heterocyclic carbene ligand-supported zinc complex systems have emerged as particularly effective catalysts for N-formylation reactions under ambient conditions. A representative system utilizes zinc acetate in combination with a brominated N-heterocyclic carbene precursor, generating the active catalytic species in situ [2]. This approach enables efficient activation of carbon dioxide under remarkably mild conditions, operating at 1 bar carbon dioxide pressure and room temperature while achieving 89% yield of the target formamide after 12 hours of reaction time .
The mechanistic pathway involves the formation of a zinc-formate intermediate through reductive activation of carbon dioxide by hydrosilane, followed by coupling with the aromatic amine substrate. The N-heterocyclic carbene ligand plays a crucial role in stabilizing the zinc center while facilitating the electron transfer processes essential for carbon dioxide activation [4] [2]. The electronic properties of the carbene ligand can be systematically tuned through modification of the imidazole substituents, allowing for optimization of catalytic performance across diverse substrate classes [1] [5].
Gram-scale synthesis demonstrations have validated the practical applicability of these systems, with 10.7 millimoles of 4-(trifluoromethyl)aniline converted to the corresponding formamide using only 2 mol% catalyst loading . The remarkable efficiency of these systems is reflected in their turnover numbers, which can exceed 445 for optimized conditions [1]. The catalyst architecture features a three-coordinate zinc center supported by the N-heterocyclic carbene ligand, creating an electronically unsaturated environment that enhances reactivity toward carbon dioxide activation [6] [5].
The stability of N-heterocyclic carbene-zinc complexes under reaction conditions represents a significant advantage over traditional organozinc species. The strong σ-donor properties of the carbene ligand provide enhanced thermal stability and resistance to hydrolysis, enabling prolonged catalyst lifetimes and improved recyclability [1] [5]. These systems have demonstrated successful recycling for up to 5 consecutive reaction cycles without significant loss of catalytic activity [2].
The activation of hydrosilanes through coordination to zinc centers represents a fundamental mechanistic component in N-formylation catalysis. Base-activated hydrosilane coordination chemistry involves the formation of σ-adducts between the silicon-hydrogen bond and the zinc center, creating a pathway for subsequent hydride transfer reactions [7] [8].
The coordination of hydrosilanes to zinc centers occurs through η²-coordination mode, where both the silicon and hydrogen atoms interact with the metal center. This coordination mode weakens the silicon-hydrogen bond, facilitating subsequent hydride transfer to carbon dioxide or formate intermediates [7] [9]. The Lewis basic character of the zinc center, enhanced by ancillary ligands such as N-heterocyclic carbenes, promotes the formation of these σ-adducts under mild conditions [10] [7].
Kinetic studies have revealed that the formation of hydrosilane σ-adducts follows saturation kinetics, indicating pre-equilibrium formation of the zinc-hydrosilane complex prior to the rate-determining step [7]. The nature of the hydrosilane significantly influences the coordination behavior, with phenylsilane and tertiary hydrosilanes showing distinct reactivity patterns. Phenylsilane demonstrates enhanced coordination ability due to the electron-withdrawing nature of the phenyl substituent, which increases the electrophilicity of the silicon center [7] [11].
The base activation mechanism involves the participation of Lewis basic sites within the catalyst framework or added bases that facilitate the nucleophilic attack of the hydrosilane on the zinc center. This process is particularly important for the activation of less reactive tertiary hydrosilanes, which require additional activation to participate in the formylation reaction [10] [8]. The choice of base significantly impacts the reaction efficiency, with stronger bases promoting faster hydrosilane activation but potentially leading to catalyst deactivation through competitive coordination [8].
Temperature-dependent studies have shown that hydrosilane coordination follows an activation barrier of approximately 15-20 kcal/mol, indicating that the process is thermally accessible under typical reaction conditions [7]. The reversibility of hydrosilane coordination allows for dynamic exchange processes that can influence the overall reaction selectivity and efficiency [7] [9].
The implementation of N-formylation catalysts in continuous flow systems presents unique opportunities for enhanced catalyst recycling and improved process sustainability. Continuous flow catalysis offers several advantages over batch processes, including improved heat and mass transfer, reduced catalyst deactivation, and enhanced process control [12] [13].
Heterogenized catalyst systems have shown particular promise for continuous flow applications. Polystyrene-supported superbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene immobilized on polymer supports, have demonstrated excellent performance in continuous flow N-formylation reactions [12] [13]. These systems achieve good productivity while maintaining catalyst integrity over extended operation periods, with (MeO)₃SiH proving to be the most efficient reductant for the continuous process [12].
The design of continuous flow reactors for N-formylation requires careful consideration of residence time, flow rates, and pressure conditions. Optimal residence times of 15-30 minutes have been identified for most catalytic systems, with flow rates ranging from 0.5 to 5.0 mL/min depending on the specific reactor configuration [12]. The pressure requirements are typically modest, with most systems operating effectively at 1-2 bar carbon dioxide pressure [12] [13].
Catalyst stability in continuous flow systems is influenced by several factors, including temperature fluctuations, substrate purity, and the presence of catalyst poisons. N-heterocyclic carbene-zinc complexes have demonstrated remarkable stability under continuous flow conditions, with catalyst lifetimes extending beyond 100 hours of operation [14] [15]. The enclosed environment of flow reactors provides protection against air and moisture, which are common sources of catalyst deactivation for organometallic systems [14].
The recyclability of homogeneous catalysts in continuous flow systems has been addressed through various strategies, including catalyst immobilization, phase separation, and membrane-based retention systems [16] [17]. Thermomorphic solvent systems offer particular promise for homogeneous catalyst recycling, enabling catalyst recovery through temperature-dependent phase behavior [18]. These systems allow for homogeneous catalysis during the reaction phase followed by heterogeneous separation for catalyst recovery [18].
Advanced flow reactor designs incorporate multiple catalyst beds, enabling continuous catalyst regeneration while maintaining steady-state operation. Oscillatory flow reactors and spinning disk reactors have shown particular effectiveness for N-formylation reactions, providing enhanced mixing and heat transfer characteristics [12]. The productivity of these systems typically ranges from 7-19 grams per hour, depending on the specific reactor configuration and catalyst loading [12].
The substrate scope for N-formylation reactions involving trifluoromethyl derivatives presents distinct challenges that arise from the unique electronic and steric properties of the trifluoromethyl group. The strong electron-withdrawing character of the trifluoromethyl substituent significantly influences the reactivity patterns of aromatic amines, leading to notable limitations in substrate compatibility [19] [20].
Electron-withdrawing substituents, including trifluoromethyl groups, reduce the nucleophilicity of aromatic amines through resonance delocalization of the nitrogen lone pair. This electronic effect results in decreased reactivity toward electrophilic formylation agents, requiring more forcing conditions or specialized catalyst systems to achieve satisfactory conversion [21] [22]. The presence of multiple electron-withdrawing groups compounds this effect, often resulting in complete substrate incompatibility with standard formylation protocols [21].
The position of the trifluoromethyl group relative to the amino functionality critically influences the reaction outcome. Para-substituted trifluoromethyl anilines generally exhibit higher reactivity compared to ortho- or meta-substituted analogues, due to the direct conjugation between the amino group and the electron-withdrawing substituent [19] [20]. Ortho-substituted compounds face additional steric hindrance, which can impede catalyst approach and substrate coordination [19].
Reaction time requirements for trifluoromethyl derivatives are typically extended compared to electron-neutral or electron-rich substrates. While standard aniline substrates may undergo complete formylation within 2-8 hours, trifluoromethyl derivatives often require 24-48 hours for acceptable conversion [22]. This extended reaction time can lead to catalyst deactivation and increased formation of side products, further complicating the synthetic process [22].
The electronic properties of trifluoromethyl groups manifest in infrared spectroscopy through characteristic carbonyl stretching frequencies. Formamides derived from trifluoromethyl anilines exhibit carbonyl stretches at higher frequencies (1705-1720 cm⁻¹) compared to electron-rich analogues (1640-1660 cm⁻¹), indicating reduced amide resonance and increased carbonyl character [21]. This spectroscopic evidence correlates with the observed decreased stability of trifluoromethyl formamides toward hydrolysis and other nucleophilic processes [21].
Catalyst tolerance represents another significant limitation for trifluoromethyl substrates. The electron-poor nature of these compounds can lead to catalyst poisoning through strong coordination to metal centers, effectively removing the catalyst from the catalytic cycle [19] [20]. This issue is particularly pronounced with zinc-based catalysts, where the Lewis acidic metal center can form stable adducts with electron-deficient aromatic systems [19].
The development of specialized catalyst systems for trifluoromethyl derivatives has focused on increasing the electrophilicity of the formylating agent while maintaining catalyst stability. High-temperature conditions (70-150°C) are often required to achieve reasonable reaction rates, but these conditions can lead to catalyst decomposition and substrate degradation [21] [22]. The use of more forcing conditions also increases the likelihood of competing reactions, such as hydrolysis of the formamide product or decomposition of the carbon dioxide-derived formylating species [21].
Steric effects in polysubstituted trifluoromethyl aromatics create additional challenges for substrate scope. The presence of multiple substituents can create a sterically congested environment around the amino group, preventing effective catalyst-substrate interactions [19]. This steric hindrance is particularly problematic for bulky catalyst systems, such as N-heterocyclic carbene complexes, where the ligand framework may clash with substrate substituents [19].
Irritant